1-Cyclopropyl-3-(3-hydroxyphenyl)piperazine-2,5-dione
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Overview
Description
1-Cyclopropyl-3-(3-hydroxyphenyl)piperazine-2,5-dione is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 1-Cyclopropyl-3-(3-hydroxyphenyl)piperazine-2,5-dione can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another method includes the Ugi reaction, which is a multicomponent reaction that allows for the efficient construction of piperazine rings . Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis, which offer high yields and scalability .
Chemical Reactions Analysis
1-Cyclopropyl-3-(3-hydroxyphenyl)piperazine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like thionyl chloride . Major products formed from these reactions include hydroxylated and halogenated derivatives, which can further undergo cyclization to form more complex structures .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a fluorescent probe for detecting metal ions and reactive small molecules in cells . In medicine, it has shown promise as an anticancer agent, particularly in the treatment of colorectal cancer . Additionally, it has applications in the pharmaceutical industry as an intermediate in the synthesis of various drugs .
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(3-hydroxyphenyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, it has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic genes such as PP53, cas3, and cas8, while downregulating anti-apoptotic genes like BCL2 and survivin . This compound also exhibits biocompatibility and low cytotoxicity towards normal cells, making it a promising candidate for further development .
Comparison with Similar Compounds
1-Cyclopropyl-3-(3-hydroxyphenyl)piperazine-2,5-dione can be compared with other similar compounds such as 1-(3-Hydroxyphenyl)piperazine and 3-(1-Piperazino)phenol . These compounds share similar structural features but differ in their specific functional groups and biological activities.
Properties
Molecular Formula |
C13H14N2O3 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
1-cyclopropyl-3-(3-hydroxyphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C13H14N2O3/c16-10-3-1-2-8(6-10)12-13(18)15(9-4-5-9)7-11(17)14-12/h1-3,6,9,12,16H,4-5,7H2,(H,14,17) |
InChI Key |
NIEZZBHSHGYAFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CC(=O)NC(C2=O)C3=CC(=CC=C3)O |
Origin of Product |
United States |
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